N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide typically involves the reaction of naphthalen-1-ylamine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted naphthalenes.
Scientific Research Applications
N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethyl-N,N’-di-benzyl-malonamide
- N,N’-Diethyl-N,N’-di-phenyl-malonamide
- N,N’-Diethyl-N,N’-di-tolyl-malonamide
Uniqueness
N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide is unique due to its naphthalene rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong π-π interactions and hydrophobic characteristics .
Properties
IUPAC Name |
N,N'-diethyl-N,N'-dinaphthalen-1-ylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-3-28(24-17-9-13-20-11-5-7-15-22(20)24)26(30)19-27(31)29(4-2)25-18-10-14-21-12-6-8-16-23(21)25/h5-18H,3-4,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOPCARGGOUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)CC(=O)N(CC)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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